Nitrilotriacetic acid ion(3-)

Description

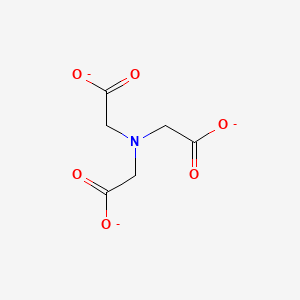

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182752 | |

| Record name | Nitrilotriacetate, ION(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28528-44-1 | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, ion(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28528-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotriacetate, ION(3-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetate, ION(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRILOTRIACETATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WUD1E18HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of Nitrilotriacetic Acid Ion 3

Fundamental Principles of Chelation by the Nitrilotriacetate Anion

The chelation process involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring-like structure known as a chelate. wikipedia.org The stability of these chelates is a key aspect of the coordination chemistry of nitrilotriacetate.

Stereochemical Aspects of Nitrilotriacetic Acid Ion(3-) Complexation

The stereochemistry of nitrilotriacetate complexes is dictated by the coordination geometry of the central metal ion and the tripodal nature of the NTA³⁻ ligand. The arrangement of the three acetate (B1210297) arms around the central nitrogen atom imposes specific spatial constraints on the resulting complex. For instance, in the case of some divalent metal ions, the 1:1 complexes can adopt a tetrahedral structure. mdpi.comresearchgate.net The formation of octahedral complexes is also common, where the NTA³⁻ ligand occupies four coordination sites, and the remaining sites are filled by other ligands, such as water molecules. wikipedia.org The stereochemistry can become more complex in ternary systems where a second ligand is introduced. acs.org The relative orientation of the NTA³⁻ and the secondary ligand around the metal center can lead to different isomers with distinct properties.

Metal Ion Complexation by Nitrilotriacetic Acid Ion(3-)

Nitrilotriacetate forms stable complexes with a wide variety of metal ions, a property that underpins its utility in numerous applications. wikipedia.orgatamanchemicals.com The strength of these complexes is influenced by factors such as the charge and size of the metal ion, as well as the presence of other ligands in the coordination sphere.

Formation of Binary Complexes with Divalent Metal Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Zn²⁺, Co²⁺)

Nitrilotriacetate readily forms binary complexes with numerous divalent metal cations. wikipedia.orgnii.ac.jp These complexes typically have a 1:1 stoichiometry, with one NTA³⁻ anion coordinating to one metal ion. mdpi.comresearchgate.net The stability of these complexes varies depending on the metal ion. For instance, the stability of complexes with several divalent metals follows the order: Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺. nii.ac.jp The formation of these complexes is an equilibrium process, and the stability is often expressed as a formation constant (log K). nii.ac.jpajol.info

Stability Constants of Divalent Metal-NTA Complexes

| Metal Ion | Log K₁ |

| Cu²⁺ | 12.94 |

| Ni²⁺ | 11.54 |

| Co²⁺ | 10.38 |

| Zn²⁺ | 10.67 |

| Fe²⁺ | 8.84 |

| Ca²⁺ | 6.41 |

| Mg²⁺ | 5.46 |

Note: The stability constants (log K₁) are for the formation of the 1:1 complex [M(NTA)]⁻ at 20-25°C and an ionic strength of 0.1 M. Values are compiled from various sources and may vary slightly depending on experimental conditions.

Formation of Ternary and Mixed-Ligand Complexes involving Nitrilotriacetic Acid Ion(3-)

Beyond simple binary complexes, nitrilotriacetate can participate in the formation of ternary or mixed-ligand complexes. core.ac.uknih.gov In these systems, a metal ion is coordinated to NTA³⁻ as a primary ligand and to another ligand, referred to as the secondary ligand. ajol.infoorientjchem.org The formation of these ternary complexes can enhance the stability of the metal complex compared to the corresponding binary complexes. The nature of the secondary ligand, which can range from simple anions to more complex organic molecules like amino acids or other chelating agents, significantly influences the structure and stability of the resulting ternary complex. nih.govacs.org For example, the stability of ternary complexes of Y(III) with NTA as the primary ligand is greater than those with EDTA or HEDTA. core.ac.uk

Complexation with Trivalent Metal Ions (e.g., Fe³⁺, Lanthanides, Actinides)

Nitrilotriacetate forms particularly strong complexes with trivalent metal ions, such as Fe³⁺, and the lanthanide and actinide series. wikipedia.orgnih.gov The high charge density of these ions leads to very stable NTA complexes. In the case of Fe³⁺, NTA³⁻ acts as a tetradentate ligand, with the iron ion being simultaneously bound by the three carboxylate groups and the central nitrogen atom. nih.gov

The complexation of NTA with lanthanides and actinides is of significant interest, particularly in the context of separating these elements. nih.govosti.gov NTA can form both 1:1 and 1:2 (metal:ligand) complexes with trivalent lanthanides. mdpi.com The stability of these complexes generally increases across the lanthanide series, a trend attributed to the lanthanide contraction. nih.gov

Complex Stoichiometry and Structural Elucidation of Nitrilotriacetic Acid Ion(3-) Complexes (e.g., 1:1, 1:2, 2:2 complexes)

The stoichiometry of metal-nitrilotriacetate complexes is highly dependent on the specific metal ion, the metal-to-ligand ratio in the solution, and other conditions such as pH. researchgate.netnih.gov The most common stoichiometries observed are 1:1 and 1:2 (metal:NTA), although other species, including dimeric 2:2 complexes, have been identified. researchgate.netmdpi.comosti.gov

1:1 Complexes (ML): In these complexes, one metal ion is coordinated by one NTA³⁻ ligand. This is the most common stoichiometry, especially when the metal ion has a coordination number of six. For example, in the solid state, the [Ni(NTA)(H₂O)₂]⁻ anion features a nickel ion coordinated by the NTA³⁻ ligand and two water molecules. wikipedia.org Similarly, copper(II) forms a 1:1 complex, with the crystal structure of sodium nitrilotriacetatocopper(II) monohydrate being determined by X-ray analysis. cdnsciencepub.com The formation of 1:1 complexes of NTA³⁻ with Co(II), Ni(II), and Cu(II) has been extensively studied. researchgate.net

1:2 Complexes (ML₂): With certain metal ions, particularly those with higher coordination numbers or under conditions of high ligand concentration, a second NTA³⁻ ligand can coordinate to the metal center, forming a 1:2 complex. rsc.org The formation of 1:2 complexes has been reported for lanthanides such as La(III), Nd(III), Eu(III), and Lu(III), as well as for actinides like Pu(IV), Np(IV), U(IV), and Th(IV). nih.govmdpi.compublicationslist.orgacs.org For instance, studies on the complexation of Eu(III) with NTA confirmed the formation of both Eu(NTA) and Eu(NTA)₂³⁻ species. mdpi.com Similarly, proton nuclear magnetic resonance (NMR) studies have shown that cadmium, zinc, and lead can form complexes with NTA-to-metal ratios of both 1 and 2. researchgate.net

2:2 Complexes (M₂L₂): Dimeric or polynuclear complexes can also form. A 2:2 complex of Eu(III) with NTA has been observed for the first time at millimolar concentrations of both the metal and the ligand. osti.gov In this structure, the broadened methylene (B1212753) ¹H signal in NMR suggests a dynamic intramolecular exchange where carboxylate groups switch between monodentate and bridging coordination modes. mdpi.com Another example is the dimeric chromium(III) complex, [Cr(nta)(OH)]₂²⁻, which has been characterized using deuteron (B1233211) NMR spectroscopy. osti.gov

Structural elucidation of these complexes is achieved through a combination of techniques. Single-crystal X-ray diffraction provides definitive structural information in the solid state, as seen for lead coordination polymers with NTA and various cobalt(II) complexes. researchgate.netresearchgate.net In solution, spectroscopic methods are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ⁷Li) is used to probe the solution chemistry, determine complex ratios, and study the lability of metal-ligand bonds. researchgate.netnih.govrsc.orgosti.govacs.orgresearchgate.net For instance, the AB multiplet patterns observed in the proton NMR spectra of certain polyaminocarboxylic acid complexes indicate that the metal-nitrogen bonds are inert on the NMR timescale. researchgate.net Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is employed to describe the coordination spheres of actinide ions in NTA complexes in solution. publicationslist.org

Thermodynamics and Kinetics of Nitrilotriacetic Acid Ion(3-) Complexation

The interaction between the nitrilotriacetate ion and metal ions is characterized by both thermodynamic stability and kinetic lability, which are crucial for understanding its behavior in various chemical and environmental systems.

Methodologies for Determining Stability Constants of Metal-Nitrilotriacetate Complexes

The stability of metal-NTA complexes is quantified by their stability constants (or formation constants, K), which describe the equilibrium of the complexation reaction. Several advanced analytical techniques are employed for their determination.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction. upm.es By titrating a solution of the metal ion with the NTA³⁻ ligand at a constant temperature, a single ITC experiment can determine the binding affinity (K), reaction enthalpy (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. upm.esnih.gov ITC has been used to characterize the thermodynamics of Cu(II)- and Ni(II)-NTA binding to oligohistidines and to study the complexation of Co(II) and Ni(II) with NTA. researchgate.netnih.govresearchgate.net For example, in a study of Eu(III) complexation with NTA, ITC measurements yielded logarithmic stability constants (log β) of 11.4 for the 1:1 complex and 20.2 for the 1:2 complex, along with their corresponding reaction enthalpies. mdpi.com

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS): TRLFS is a highly sensitive and selective method used for studying the complexation of fluorescent metal ions, such as lanthanides and actinides. It is particularly useful for speciation studies at trace concentrations. The technique relies on exciting the metal ion with a laser pulse and then measuring the decay of the resulting fluorescence. The fluorescence lifetime and emission spectrum of the metal ion change upon complexation, providing information about the coordination environment. TRLFS has been successfully applied to determine the stability constants and stoichiometry of Cm(III) and Eu(III) complexes with NTA, identifying both 1:1 and 1:2 species. mdpi.comosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the structure and dynamics of complexes in solution. researchgate.net Chemical shift titration, where the NMR spectrum is monitored as the ligand-to-metal ratio is varied, can be used to determine stability constants. rsc.org For example, ⁷Li NMR was used to study the formation of lithium-NTA complexes, suggesting the presence of both Li(NTA)²⁻ and Li(NTA)₂⁵⁻ species. rsc.org Proton NMR has been used to evaluate the formation constants of NTA complexes with cadmium, zinc, and lead. researchgate.net Furthermore, NMR line-broadening techniques can measure the kinetics of ligand exchange. researchgate.net

Other methods used to determine stability constants include paper electrophoresis, which has been applied to Fe(III), Cr(III), Pb(II), and UO₂(II) complexes with NTA, and potentiometric and spectrophotometric titrations. publicationslist.orgresearchgate.netiaea.orgajol.inforesearchgate.netscispace.com

Table 1: Selected Stability Constants (log K) for Metal-NTA Complexes

| Metal Ion | Stoichiometry (M:L) | log K | Method | Conditions | Reference |

|---|---|---|---|---|---|

| Eu(III) | 1:1 | 11.4 ± 0.1 | ITC | 25 °C, 0.1 M NaCl | mdpi.com |

| Eu(III) | 1:2 | 20.2 ± 0.2 (log β₂) | ITC | 25 °C, 0.1 M NaCl | mdpi.com |

| Cm(III) | 1:1 | 11.10 ± 0.02 | TRLFS | I = 0.1 M NaCl | mdpi.com |

| Cm(III) | 1:2 | 19.50 ± 0.03 (log β₂) | TRLFS | I = 0.1 M NaCl | mdpi.com |

| Fe(III) | 1:1 (Mixed Ligand) | 5.72 ± 0.09 | Paper Electrophoresis | 35 °C, I = 0.1 M | ajol.info |

| Cr(III) | 1:1 (Mixed Ligand) | 5.54 ± 0.11 | Paper Electrophoresis | 35 °C, I = 0.1 M | ajol.info |

| Pb(II) | 1:1 (Mixed Ligand) | 5.35 ± 0.02 | Paper Electrophoresis | 35 °C, I = 0.1 M | scispace.com |

| UO₂(II) | 1:1 (Mixed Ligand) | 6.27 ± 0.07 | Paper Electrophoresis | 35 °C, I = 0.1 M | scispace.com |

Kinetic Studies of Metal-Nitrilotriacetate Complex Formation and Dissociation

Kinetic studies focus on the rates at which metal-NTA complexes form and dissociate. These rates determine how quickly a system reaches equilibrium and how readily the metal can be exchanged with other ligands, a property known as lability.

Formation Kinetics: The formation of metal-NTA complexes is typically very fast. epa.gov Stopped-flow techniques are often required to measure these rapid reactions. A study of the reaction between Cu(II) and NTA over a pH range of 2-6 found that the reaction is kinetically first-order in both reactants. cdnsciencepub.com The second-order formation rate constant was at a minimum of 1.1 x 10⁵ L·mol⁻¹·s⁻¹ in the pH range of 3.5-5. cdnsciencepub.com The kinetics of iron(III) substitution on Fe(NTA) complexes by other ligands like phosphate (B84403) have also been investigated, revealing rate constants on the order of 10⁴ to 10⁵ M⁻¹s⁻¹. acs.org

Dissociation Kinetics: The dissociation of the complex is often the rate-limiting step in ligand exchange reactions and is a key measure of a complex's kinetic inertness or lability. The dissociation rate constants (k_d) for several metal-NTA complexes have been determined using various electrochemical and spectroscopic methods. Chronopotentiometry was used to calculate the dissociation rate constants for Cd-NTA (29.4 s⁻¹), Pb-NTA (6.7 x 10² s⁻¹), and Cu-NTA (1.4 x 10³ s⁻¹) at 25°C. ias.ac.in The technique of Diffusive Gradients in Thin Films (DGT) has been used to determine the dissociation rate constant for NiNTA⁻ to be 3.6 × 10⁻⁵ s⁻¹, while CuNTA⁻ was found to be much more labile, with a k_d > 0.012 s⁻¹. researchgate.net

Table 2: Selected Kinetic Parameters for Metal-NTA Complexes

| Complex | Parameter | Value | Method | Conditions | Reference |

|---|---|---|---|---|---|

| Cu(II)-NTA | Formation rate constant (k_f) | ≥ 1.1 x 10⁵ L·mol⁻¹·s⁻¹ | Stopped-flow | pH 2-6, I=0.05 M | cdnsciencepub.com |

| Cd-NTA | Dissociation rate constant (k_d) | 29.4 s⁻¹ | Chronopotentiometry | 25 °C, pH 4.05 | ias.ac.in |

| Pb-NTA | Dissociation rate constant (k_d) | 6.7 x 10² s⁻¹ | Chronopotentiometry | 25 °C | ias.ac.in |

| Cu-NTA | Dissociation rate constant (k_d) | 1.4 x 10³ s⁻¹ | Chronopotentiometry | 25 °C | ias.ac.in |

| NiNTA⁻ | Dissociation rate constant (k_d) | 3.6 ± 0.5 × 10⁻⁵ s⁻¹ | DGT | - | researchgate.net |

| Fe(NTA)(OH₂)₂ | Substitution rate (by H₂PO₄⁻/HPO₄²⁻) | 3.6 x 10⁵ M⁻¹s⁻¹ | - | - | acs.org |

| Fe(NTA)(OH₂)(OH)⁻ | Substitution rate (by H₂PO₄⁻/HPO₄²⁻) | 2.4 x 10⁴ M⁻¹s⁻¹ | - | - | acs.org |

Influence of Environmental Parameters on Complex Stability and Lability

The stability and reactivity of metal-NTA complexes are significantly influenced by environmental factors such as pH, temperature, and the presence of competing ions.

pH: The pH of the solution is a critical parameter because it controls the protonation state of the NTA ligand and can also lead to the formation of hydroxo species of the metal ion. acs.org The NTA³⁻ anion is the predominant species only at high pH. At lower pH values, protonated forms such as HNTA²⁻ and H₂NTA⁻ exist. These protonated ligands can also react with metal ions, but often at different rates. For instance, in the Cu(II)-NTA system, the reaction rate increases at pH values below 3.5 and above 5. cdnsciencepub.com The pH dependence of the reaction between Fe(NTA) and phosphate is attributed to the different reactivities of the aquo- and hydroxo-Fe(NTA) species. acs.org

Temperature: Temperature affects both the thermodynamic stability and the kinetic rates of complexation. Stability constants of NTA complexes have been estimated at temperatures up to 100°C by combining calorimetric data with literature values. researchgate.net Studies on the thermal decomposition of transition metal-NTA complexes under hydrothermal conditions (425–573 K) show that the complexes break down, with relative decomposition rates at 573 K following the order Co(II)NTA⁻ > Fe(II)NTA⁻ > Ni(II)NTA⁻ > Cu(II)NTA⁻. researchgate.netcdnsciencepub.com

Ionic Strength and Competing Ions: The ionic strength of the medium can influence activity coefficients and thus affect equilibrium constants. More directly, the presence of other ions can compete with NTA for the metal ion or with the metal ion for the NTA ligand. For example, hydroxide (B78521) and carbonate ions can compete with NTA for metal binding at higher pH. acs.org The stability of metal-NTA complexes is what allows NTA to prevent the precipitation of many sparingly soluble metal salts, such as carbonates and hydroxides, by reducing the concentration of free metal ions in solution. atamanchemicals.com

Environmental Chemistry and Biogeochemistry of Nitrilotriacetic Acid and Its Complexes

Environmental Speciation and Distribution of Nitrilotriacetic Acid Ion(3-)

The nitrilotriacetic acid ion(3-) (NTA) is an aminopolycarboxylic acid that acts as a tetradentate trianionic ligand, forming stable, water-soluble coordination compounds with a variety of metal ions. wikipedia.orgnih.gov Its ability to chelate metal ions is central to its environmental behavior. nih.gov In natural environments, NTA is primarily found not as a free acid but complexed with various metal ions. who.intatamanchemicals.com

In aqueous environments, the speciation of nitrilotriacetate is dominated by the formation of metal-NTA complexes. The fully ionized form, NTA3-, has three carboxylate groups and one amine group available to bind with a metal ion in a process known as chelation. nih.gov The stability of these complexes, and thus the dominant species in solution, depends on the specific metal ion and the physicochemical properties of the water.

Chemical speciation modeling is used to predict the form in which NTA will exist in environments like freshwater, brackish water, and seawater. These models rely on thermodynamic data, particularly the formation constants of metal-NTA complexes. The formation constant (K_f_) indicates the strength of the interaction between NTA and a metal ion. A higher formation constant signifies a more stable complex. NTA forms the strongest complexes with ions like Fe³⁺ and Hg²⁺, and weaker complexes with alkaline earth metals such as Ca²⁺ and Mg²⁺. nih.gov

Below is a table of formation constants for NTA³⁻ with several common metal ions, which are crucial inputs for speciation models.

| Metal Ion | log K_f_ |

|---|---|

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.83 |

| Pb²⁺ | 11.39 |

| Ni²⁺ | 11.53 |

| Cu²⁺ | 12.96 |

| Fe³⁺ | 15.87 |

| Hg²⁺ | 14.6 |

In typical freshwater systems, which have significant concentrations of calcium and magnesium, Ca-NTA and Mg-NTA complexes will be prevalent. In waters contaminated with heavy metals, NTA will preferentially form more stable complexes with ions like copper, lead, and zinc, influencing their bioavailability and transport.

The speciation of nitrilotriacetate is highly sensitive to several environmental factors, including pH, ionic strength, and the presence of competing ligands.

pH: The pH of an aqueous solution is a critical factor controlling NTA speciation. In aqueous solutions, the extent of protonation of the NTA carboxylate groups varies with pH. nih.gov At lower pH values, the carboxylate groups become protonated, which competes with metal ion complexation. nih.gov For example, Fe-NTA complexes tend to dissociate at low pH due to the protonation of the ligand. researchgate.net Computer simulations are often used to evaluate the best pH conditions for metal chelation; for NTA, a pH range of 6.5-7.0 has been identified as optimal for removing certain transition metals. researchgate.net

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects the stability of NTA complexes. acs.orgresearchgate.net Studies have shown that the protonation constants of NTA and the stability constants of its metal complexes are dependent on ionic strength. acs.orgchemijournal.com For instance, the complexation of molybdenum(VI) and tungsten(VI) with NTA has been studied at various ionic strengths, demonstrating that these parameters must be considered for accurate speciation modeling in different water types, such as brackish or saline waters. acs.orgresearchgate.net

NTA is released into the environment primarily through sewage and wastewater from its use in detergents and other industrial applications. atamanchemicals.comcanada.ca However, it is readily biodegradable in wastewater treatment plants, natural waters, and soils under a wide range of conditions. wikipedia.orgnih.gov This rapid degradation means that typically only low steady-state concentrations of NTA are found in the environment. nih.gov

Water: NTA has been detected in surface waters, raw water, and treated drinking water. A Canadian national survey found mean NTA concentrations of 3.9 µg/L in raw water and 2.82 µg/L in drinking water. who.int Surveys in Europe reported mean concentrations in surface water ranging from 0.3 to 4.7 µg/L in Germany and from 1.0 to 12.0 µg/L in Switzerland. who.int

| Location | Water Type | Mean Concentration (µg/L) | Concentration Range (µg/L) |

|---|---|---|---|

| Canada (70 Municipalities) | Raw Water | 3.9 | <0.2–33.5 |

| Canada (70 Municipalities) | Drinking Water | 2.82 | <0.2–30.4 |

| Germany | Surface Water | - | 0.3–4.7 |

| Switzerland | Surface Water | - | 1.0–12.0 |

| New York State (8 cities) | Tap Water | 2.1 (in samples with detectable levels) | Not Detected - Not Specified |

Sediment and Soil: Due to its high water solubility, NTA does not tend to accumulate significantly in sediments or soils. nih.gov However, its presence can influence the chemical processes within these compartments, particularly metal mobility. iwaponline.comepa.gov Biodegradation is a key process that limits its persistence in soil and sediment environments. nih.gov

Groundwater: NTA can potentially infiltrate through soil and reach groundwater, especially in areas with septic systems or waste lagoons. epa.gov Once in groundwater, where conditions may be anaerobic, its degradation rate can be slower. who.intepa.gov The half-life for the biodegradation of NTA in groundwater at concentrations of 1–100 µg/L has been estimated to be approximately 31 hours. who.int The presence of NTA in groundwater is a concern primarily due to its potential to solubilize and transport toxic heavy metals that may be present in the soil. epa.gov

Environmental Fate and Transport Mechanisms

The fate and transport of NTA in the environment are governed by its ability to form soluble metal complexes and its interactions with solid surfaces. These processes determine its mobility and its impact on other contaminants, particularly heavy metals.

One of the most significant environmental roles of NTA is its ability to mobilize and remobilize trace metals from sediments and soils. who.intiwaponline.com By forming stable, soluble metal-NTA complexes, NTA can leach metals that are otherwise bound to soil particles or precipitated in sediments, thereby increasing their concentration in the aqueous phase. epa.goviwaponline.com This process can enhance the transport of toxic heavy metals in aquatic and terrestrial systems. iwaponline.comepa.gov

The extent of metal mobilization depends on the NTA concentration. Studies on river sediments have established concentration-dependent effects:

0 - 200 µg/L NTA: No significant mobilization of cadmium (Cd), zinc (Zn), copper (Cu), and lead (Pb) is expected. A slight mobilization of nickel (Ni) may occur. iwaponline.com

200 - 2000 µg/L NTA: Slight mobilization of Ni, Cd, Zn, Cu, and Pb is expected. iwaponline.com

>2000 µg/L NTA: Significant mobilization of Cd, Zn, Cu, and Pb from the sediment will take place. iwaponline.com

Research has quantified the mobilization potential of NTA for various heavy metals from sediments.

| Metal | Mobilization Percentage |

|---|---|

| Copper (Cu) | 8% - 15% |

| Zinc (Zn) | 1% - 7% |

| Lead (Pb) | 7% - 10% |

| Cadmium (Cd) | 7% - 30% |

This mobilization can re-introduce toxic metals into the water column, making them available for biological uptake. However, the process is often counteracted by the rapid biodegradation of both free NTA and its metal complexes. atamanchemicals.comiwaponline.com

The transport of NTA in soil and groundwater is influenced by its adsorption and desorption at mineral-water interfaces. epa.gov The interaction of NTA with mineral surfaces, such as metal oxides and clays, can retard its movement.

Studies on the adsorption of NTA onto gibbsite (a form of aluminum hydroxide) show that the process is pH-dependent and exhibits anion-like adsorption behavior. cambridge.org The adsorption of NTA itself was found to be insensitive to changes in ionic strength, suggesting the formation of inner-sphere surface complexes, where the NTA molecule binds directly to the mineral surface through ligand exchange reactions. cambridge.org

In contrast, the adsorption of metal cations like Co²⁺ is sensitive to ionic strength. cambridge.org When NTA is present as a CoNTA chelate, the adsorption behavior is different from that of NTA or Co²⁺ alone. Under acidic conditions, NTA does not promote the adsorption of cobalt, but under basic conditions, it can reduce cation-like adsorption, potentially enhancing the mobility of the metal. cambridge.org These findings indicate that the interaction of NTA with mineral surfaces is complex, involving the formation of various surface complexes that depend on pH, ionic strength, and the specific metals present in the system.

Transport Dynamics in Surface and Subsurface Hydrological Systems

The movement of nitrilotriacetic acid (NTA) and its metal complexes within aquatic environments is governed by a combination of physical, chemical, and biological processes. In surface waters such as rivers and lakes, the primary transport mechanism is advection, the bulk movement of water. enviro.wiki The rate of transport is therefore largely dependent on the flow velocity of the water body.

Once introduced into surface water, NTA is predominantly found as metal complexes. who.intnhmrc.gov.au The specific metal complexes formed depend on the ambient water chemistry, including pH and the presence of various metal ions. The transport and fate of these complexes are influenced by their individual properties. While many NTA-metal complexes are water-soluble and are transported with the bulk flow, some may interact with suspended solids and sediments, potentially leading to their deposition and accumulation in benthic zones. who.int

In subsurface hydrological systems, such as groundwater, the transport dynamics of NTA are more complex. The movement of NTA through soil and into groundwater is influenced by several factors, including the properties of the soil, the rate of water infiltration, and the chemical composition of the groundwater. epa.gov

Under unsaturated soil conditions, such as in properly functioning septic tank percolation fields, NTA is likely to undergo rapid and complete biodegradation. epa.gov This process significantly limits the amount of NTA that reaches the underlying groundwater. However, in saturated soil systems, biodegradation may be limited, allowing a greater proportion of NTA to enter the groundwater. epa.gov

Once in the groundwater, the transport of NTA is governed by advection and dispersion. enviro.wiki Advection is the movement of NTA with the bulk flow of groundwater, while dispersion refers to the spreading of the contaminant from areas of higher concentration to areas of lower concentration. enviro.wiki The rate of groundwater flow and the characteristics of the aquifer material are key factors determining the extent of NTA transport.

The presence of NTA in groundwater can also influence the transport of heavy metals. NTA can form stable, water-soluble complexes with metals that may be present in the soil, such as iron, zinc, and lead. epa.gov This complexation can increase the mobility of these metals, potentially leading to their transport into groundwater. epa.gov

The following table summarizes the key factors influencing the transport of NTA in hydrological systems:

| Hydrological System | Primary Transport Mechanisms | Key Influencing Factors |

| Surface Water | Advection | Water flow velocity, interaction with suspended solids and sediments |

| Subsurface Water | Advection, Dispersion | Soil saturation, biodegradation rates, groundwater flow velocity, aquifer characteristics, metal complexation |

Degradation Pathways of Nitrilotriacetic Acid and its Complexes in the Environment

Biodegradation of Nitrilotriacetic Acid and Metal-Nitrilotriacetate Complexes

The primary mechanism for the removal of nitrilotriacetic acid (NTA) and its metal complexes from the environment is biodegradation by microorganisms. who.intcanada.ca This process is crucial in preventing the accumulation of NTA in aquatic and terrestrial ecosystems.

The microbial degradation of NTA proceeds through a series of enzymatic reactions. A key initial step in the aerobic degradation pathway is the cleavage of the carbon-nitrogen (C-N) bonds within the NTA molecule. who.intcanada.ca This is typically initiated by an NTA monooxygenase, which hydroxylates the α-carbon, leading to the formation of an unstable intermediate that spontaneously decomposes. This cleavage results in the release of glyoxylate and iminodiacetic acid (IDA).

Subsequently, IDA is further degraded through a similar C-N bond cleavage, yielding glycine (B1666218) and another molecule of glyoxylate. The resulting glycine can then be deaminated to produce glyoxylate and ammonia. The glyoxylate is then metabolized through common metabolic pathways, such as the glycerate pathway.

Several intermediate and end-products have been identified during the biodegradation of NTA. The primary intermediates include iminodiacetic acid (IDA) and glycine. who.intcanada.ca Glyoxylate is also a key intermediate that is further metabolized. who.int

Under aerobic conditions, the ultimate end-products of NTA biodegradation are carbon dioxide (CO₂), water, ammonia (NH₃), and nitrate (B79036) (NO₃⁻). who.intcanada.ca The ammonia released can be assimilated by microorganisms or oxidized to nitrate through the process of nitrification.

The following table summarizes the key intermediates and end-products of NTA biodegradation:

| Compound | Role in Biodegradation |

| Iminodiacetic acid (IDA) | Primary intermediate |

| Glycine | Secondary intermediate |

| Glyoxylate | Key metabolic intermediate |

| **Carbon Dioxide (CO₂) ** | Final end-product |

| Ammonia (NH₃) | Final end-product |

| Nitrate (NO₃⁻) | Final end-product (from nitrification of ammonia) |

A number of bacterial strains capable of degrading NTA have been isolated and characterized. One of the most well-studied NTA-degrading bacteria is Chelatobacter heintzii. This bacterium is able to utilize NTA as its sole source of carbon and nitrogen.

Another bacterium implicated in NTA degradation is Rhodococcus rhodochrous. While some studies have shown its ability to degrade NTA, the specific pathways and enzymes involved may differ from those in Chelatobacter heintzii.

In natural environments, the degradation of NTA is often carried out by microbial consortia, where different species work together to break down the compound and its intermediates. This cooperative metabolism can lead to more efficient and complete degradation than what might be achieved by a single microbial strain.

The rate and efficiency of NTA biodegradation are influenced by a variety of environmental factors.

Metal Complexation: The presence of metal ions and the formation of metal-NTA complexes can affect the bioavailability of NTA to microorganisms. While some studies suggest that certain metal-NTA complexes are readily biodegradable, others may be more recalcitrant. The specific metal ion and the stability of the complex play a significant role.

Oxygen Availability: Aerobic conditions are generally required for the efficient biodegradation of NTA. The initial enzymatic attack by NTA monooxygenase is an oxygen-dependent reaction. In anaerobic or anoxic environments, the degradation of NTA is significantly slower or may not occur at all.

Nutrient Status: The availability of other nutrients, such as phosphorus, can influence microbial activity and, consequently, the rate of NTA degradation. In nutrient-limited environments, the ability of microorganisms to degrade NTA may be constrained.

Acclimatization: The prior exposure of a microbial community to NTA can significantly enhance the rate of its degradation. who.int Microorganisms can adapt and induce the necessary enzymes for NTA metabolism upon repeated exposure.

Temperature and pH: Like most biological processes, NTA biodegradation is influenced by temperature and pH. Optimal degradation rates occur within a specific range of these parameters, which can vary depending on the specific microbial populations involved.

Biofilm-Mediated Degradation Processes

The degradation of nitrilotriacetic acid (NTA) in the environment is significantly influenced by microbial activity, particularly within biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. nih.gov This matrix, composed of polysaccharides, proteins, nucleic acids, and lipids, plays a crucial role in the biofilm's structure and function, including its ability to degrade pollutants. aimspress.comfrontiersin.org

Microbial communities within biofilms have demonstrated the capacity to efficiently degrade NTA and its metal complexes. Studies have shown that mixed-culture microbial granules under aerobic conditions can completely degrade both free NTA and its ferric complexes. The degradation of NTA within these biofilms is an enzymatic process, with specific bacteria possessing the metabolic pathways to break down the NTA molecule. The kinetics of NTA biodegradation in estuarine environments have been observed to be rapid, with an estimated half-life of approximately two days. nih.gov This degradation is relatively insensitive to changes in salinity and dissolved organic carbon levels, suggesting that NTA-degrading bacteria are indigenous members of the microbial community. nih.gov

Photodegradation of Nitrilotriacetic Acid and Metal-Nitrilotriacetate Complexes

The photodegradation of nitrilotriacetic acid (NTA) and its metal complexes is a significant abiotic degradation pathway in sunlit aquatic environments. This process is particularly efficient for the iron(III)-NTA (Fe(III)-NTA) complex, which strongly absorbs solar radiation.

The photodegradation of the Fe(III)-NTA complex is initiated by an intramolecular ligand-to-metal charge transfer (LMCT) upon absorption of light. This photoredox process involves the reduction of Fe(III) to Fe(II) and the concurrent oxidation of the NTA ligand. This primary photochemical reaction leads to the formation of various reactive radical species. In the presence of oxygen, the subsequent reactions can generate highly reactive hydroxyl radicals (HO•) and carbonate radicals (CO₃⁻•), which are powerful oxidants capable of degrading a wide range of organic pollutants. The formation of these radical species has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy.

Metal-NTA complexes, especially the Fe(III)-NTA complex, play a crucial role as photosensitizers in aquatic environments. The Fe(III)-NTA complex can significantly accelerate the photodegradation of other organic pollutants by producing the aforementioned radical species. The photolysis of Fe(III)-NTA serves as a source of Fe(II) and reactive oxygen species, which can initiate Fenton and photo-Fenton-like reactions, further enhancing the degradation of organic compounds. The presence of Fe(III)-NTA has been shown to drastically increase the rate of photo- and biodegradation of certain organic pollutants.

The photodegradation of the NTA molecule within the Fe(III)-NTA complex leads to the formation of several smaller organic compounds. The major photoproducts identified are iminodiacetic acid (IDA) and formaldehyde. Further degradation can lead to the formation of glycine and eventually mineralization to carbon dioxide, water, and ammonia.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a substance reacted per mole of photons absorbed. The quantum yield for the disappearance of the Fe(III)-NTA complex is dependent on factors such as pH and the wavelength of irradiation.

| pH | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|

| 4.0 | 365 | 0.18 |

| 7.0 | 365 | 0.09 |

Other Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Besides photodegradation, other abiotic processes can contribute to the degradation of nitrilotriacetic acid (NTA) in the environment, although they are generally considered to be less significant than biodegradation and photodegradation under most environmental conditions. These mechanisms primarily include chemical oxidation.

Chemical oxidation of NTA can occur in the presence of strong oxidizing agents. For instance, NTA can be degraded by sodium hypochlorite (NaOCl), a common disinfectant used in water treatment. The reaction with hypochlorite leads to the decarboxylation of NTA, with iminodiacetic acid (IDA) being a major product. This process is pH-dependent, with faster reaction rates observed at lower pH values. The presence of certain metal ions can also influence the rate of this reaction. This degradation pathway is particularly relevant in engineered systems such as wastewater treatment plants where chlorination is employed.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for NTA under typical environmental pH and temperature conditions. The carbon-nitrogen bonds and the carbon-carbon bonds within the NTA molecule are relatively stable to hydrolysis.

Ecological Impacts and Ecotoxicological Implications in Non-Human Systems

The ecological impact of nitrilotriacetic acid (NTA) is largely related to its ability to chelate metal ions, which can affect their bioavailability and toxicity to aquatic organisms. However, extensive environmental fate and toxicology studies have indicated that at the low concentrations typically found in the environment, NTA is not expected to have adverse effects on aquatic ecosystems. nih.gov This is primarily due to its rapid biodegradation in wastewater treatment plants and natural waters. nih.gov

The ecotoxicity of NTA has been evaluated for a range of non-human organisms, including algae, invertebrates, and fish. The toxicity is generally low, with acute and chronic toxicity values occurring at concentrations much higher than those typically observed in the environment.

| Organism | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| Green Algae | Selenastrum capricornutum | 96h EC50 (Growth) | >100 |

| Daphnid | Daphnia magna | 48h EC50 (Immobilization) | 560 - 1000 |

| Rainbow Trout | Oncorhynchus mykiss | 96h LC50 | 98 - 197 |

| Bluegill Sunfish | Lepomis macrochirus | 96h LC50 | 252 - 478 |

| Fathead Minnow | Pimephales promelas | 96h LC50 | >1000 |

EC50: The concentration of a substance that causes a 50% effect on the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

The data indicates that NTA has a low acute toxicity to a variety of aquatic organisms. The concentrations at which adverse effects are observed are significantly higher than the mean concentrations of NTA found in drinking and raw water samples in monitoring surveys. who.int

Effects of Nitrilotriacetic Acid and its Metal Complexes on Aquatic Microorganisms and Algal Communities

Microorganisms play a central role in the environmental fate of NTA, as it is principally degraded through microbial action. who.int Bacteria capable of degrading NTA are often indigenous members of estuarine and freshwater microbial communities. nih.gov Studies in estuarine environments have shown that NTA biodegradation can be rapid, with an estimated half-life of approximately two days. nih.gov The process involves the cleavage of the carbon-nitrogen bond, producing intermediates like iminodiacetate (B1231623) and glyoxylate, and ultimately mineralizing to carbon dioxide, water, ammonia, and nitrate. who.int The acclimation of microbial communities to NTA can significantly increase its rate of degradation. For instance, in lake water, the time for disappearance of up to 10 mg/L of NTA was reduced from 6-11 days to 3-4 days after microorganisms became acclimatized. who.int

The effect of NTA on algal communities is multifaceted. At certain concentrations, NTA can be inhibitory. Laboratory studies on the diatom Cyclotella nana found that in natural seawater, NTA concentrations of 1.0 to 5.0 mg/L inhibited cell yield and carbon-14 bicarbonate incorporation. epa.gov This inhibition is often attributed to NTA chelating essential trace metals, making them less bioavailable to the algae. The ratio of the chelator to the trace metals is critical; a high ratio may induce a trace metal deficiency. epa.gov

Conversely, NTA can also have a protective effect on algae by chelating toxic heavy metals. For example, the toxic effects of 50 µg/L of copper on Cyclotella nana were nullified by the addition of just 0.5 mg/L of NTA. epa.gov In ecosystem stream experiments, a concentration of 2 mg/L of NTA showed no toxic effects on natural algal communities and protected them from the toxicity of 30 µg/L of copper when added simultaneously. epa.gov The complexation of NTA with metals like copper, nickel, cobalt, and zinc can prevent its utilization by certain bacteria, such as Chelatobacter heintzii, not due to metal toxicity but because the resulting metal-NTA complexes are more resistant to degradation. nih.gov However, Fe(III)-NTA and Mn(II)-NTA complexes did not show this inhibitory effect on degradation. nih.gov

Alterations in Aquatic Community Structure and Ecosystem Functioning

Long-term experiments conducted in ecosystem streams have provided direct insights into NTA's impact. In a three-month study, a concentration of 2 mg/L of NTA did not cause acute or chronic toxicity to natural communities of algae, aquatic plants like Lemna and Anacharis, or worms from the genera Planaria and Tubifex. epa.gov Macroscopic observations from these experiments indicated no significant shifts in the structure of the communities or the species that composed them in the control, NTA-only, and NTA plus copper streams. epa.gov This suggests that at environmentally relevant concentrations, NTA may not cause drastic, immediate shifts in the community structure.

| Organism | Medium | NTA Concentration (mg/L) | Added Copper (µg/L) | Observed Effect |

|---|---|---|---|---|

| Cyclotella nana | Natural Seawater | 1.0 - 5.0 | - | Inhibitory |

| Cyclotella nana | Synthetic Seawater | 20 | - | No effect |

| Cyclotella nana | Natural Seawater | 0.5 | 50 | Nullified copper toxicity |

| Natural Algal Communities | Ecosystem Stream | 2 | - | No acute or chronic toxicity |

| Natural Algal Communities | Ecosystem Stream | 2 | 30 | Protected from copper toxicity |

Advanced Analytical Methodologies for Nitrilotriacetic Acid and Its Complexes

Separation and Preconcentration Techniques

Due to the low concentrations of NTA often found in environmental samples and the complexity of these matrices, separation and preconcentration steps are crucial for accurate quantification. researchgate.net

Chromatographic Methods for Nitrilotriacetic Acid Determination

Chromatography is a powerful tool for separating NTA from interfering substances. Gas chromatography (GC) and ion-pair chromatography are two prominent methods used for its determination.

Gas Chromatography with Nitrogen-Specific Detector (GC-NPD): This method offers high sensitivity for the analysis of NTA in water samples. eurolab.netwho.intatamanchemicals.com The technique typically involves the conversion of NTA into a more volatile form, such as its tri-n-butyl ester or trimethylsilyl (B98337) derivative, before injection into the GC system. researchgate.netnhmrc.gov.au The use of a nitrogen-specific detector enhances selectivity, allowing for the detection of NTA at levels as low as 0.2 µg/L. who.intatamanchemicals.comnhmrc.gov.au This approach has been successfully applied to the analysis of NTA in raw and drinking water. epa.gov

Ion-Pair Chromatography: This technique is suitable for the determination of NTA and other aminopolycarboxylic acids. metrohm.comacs.orgnih.gov In this method, an ion-pairing agent is added to the mobile phase to form neutral complexes with the ionized NTA, which can then be separated on a reversed-phase column. acs.orgnih.gov Detection is often achieved using UV-Vis spectrophotometry after post-column reaction or by complexing NTA with a metal ion like copper or iron prior to analysis to enhance UV detection. metrohm.comnih.gov

| Method | Principle | Detector | Key Advantages | Reported Detection Limit |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile NTA esters. researchgate.netnhmrc.gov.au | Nitrogen-Specific Detector (NPD). eurolab.netwho.int | High sensitivity and selectivity. epa.gov | 0.2 µg/L. who.intatamanchemicals.comnhmrc.gov.au |

| Ion-Pair Chromatography | Separation of neutral ion-pairs formed between NTA and an ion-pairing agent. acs.orgnih.gov | UV-Vis Spectrophotometry. metrohm.comnih.gov | Applicable to various aminopolycarboxylic acids. metrohm.comnih.gov | Varies with detection method. |

Sample Preparation and Derivatization Strategies for Environmental Matrices

The analysis of NTA in environmental samples like water and wastewater often requires extensive sample preparation to remove interfering substances and concentrate the analyte. researchgate.net

Sample Preparation: Common techniques for concentrating NTA from water include ion exchange columns, freeze-drying, and evaporation. epa.gov For instance, solid-phase extraction using materials like aluminum-based metal-organic frameworks has been employed for the adsorption of NTA, followed by elution with a copper sulfate (B86663) solution. researchgate.net Interfering cations can be removed by cation exchange, a process that also breaks down any NTA-heavy metal complexes present. metrohm.com To eliminate interference from surfactants and other organic compounds, samples can be passed through a column containing a non-polar adsorber resin. metrohm.com

Derivatization: Derivatization is a key step in preparing NTA for GC analysis. The goal is to convert the non-volatile NTA into a volatile derivative. This is commonly achieved through esterification to form compounds like trimethylsilyl or tri-n-butyl esters. researchgate.netnhmrc.gov.au For example, a method for determining airborne NTA involves extracting it from a glass-fiber filter with ultrapure water, followed by derivatization with a boron trifluoride-methanol complex to form NTA-tri-Me, which is then analyzed by GC-MS. nih.gov

Spectroscopic and Electrochemical Detection Methods

Spectroscopic and electrochemical techniques provide alternative and complementary approaches for the quantification of NTA and its complexes.

Potentiometric and Complexometric Titration Techniques

These classical methods are based on the complex-forming ability of NTA with metal ions. wikipedia.orgottokemi.com

Potentiometric Titration: This technique involves titrating a sample containing NTA with a standard solution of a metal ion, such as copper(II) or thallium(III), and monitoring the change in potential with an ion-selective electrode or a platinum redox electrode. tandfonline.comtandfonline.comnih.gov A solid membrane copper ion-selective electrode has been used for the determination of NTA via complexometric titration with copper(II). tandfonline.comnih.gov Potentiometric titration with a Tl(III) solution has been shown to have a lower detection limit of 0.1 ppm for NTA in water and sewage. tandfonline.com

Complexometric Titration: In this method, a metal ion solution is used as the titrant to form a stable complex with NTA. iyte.edu.trmetrohm.com The endpoint is typically detected using a color indicator that changes color in the presence of excess metal ions. metrohm.com EDTA is a common titrant in complexometric titrations. metrohm.com

| Technique | Titrant | Detection Method | Key Features |

|---|---|---|---|

| Potentiometric Titration | Cu(II) or Tl(III) solutions. tandfonline.comtandfonline.comnih.gov | Ion-selective electrode or platinum redox electrode. tandfonline.comtandfonline.com | Detection limit of 0.1 ppm with Tl(III) titrant. tandfonline.com |

| Complexometric Titration | Metal ion solutions (e.g., EDTA). iyte.edu.trmetrohm.com | Color indicator. metrohm.com | Based on the formation of stable metal-NTA complexes. iyte.edu.tr |

Advanced Spectroscopic Applications

Spectroscopic methods like ¹H NMR and UV-Vis spectrophotometry provide valuable information about the structure and concentration of NTA and its complexes.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to study the structure of NTA and its complexes. mdpi.com The ¹H NMR spectrum of nitrilotriacetic acid in D₂O shows a characteristic singlet for the six methylene (B1212753) protons. iarc.frresearchgate.net It has also been used to monitor the integrity of liposome (B1194612) membranes by observing the signals of an intraliposomal NTA salt and its complex with Eu³⁺ in the external medium. nih.gov

UV-Vis Spectrophotometry: This technique is often used to determine the concentration of NTA complexes. For example, the formation of the Fe(III)-NTA complex can be monitored by measuring its absorbance at a specific wavelength. nih.govderpharmachemica.com The UV-visible spectrum of the Cu(II)-NTA complex shows a broad absorption band. mdpi.comasianpubs.org

Polarographic and Other Electrochemical Determinations

Electrochemical methods, particularly polarography, are sensitive techniques for the determination of NTA.

Polarography: This method is based on the reduction of a metal ion complexed with NTA at a dropping mercury electrode. epa.gov The half-wave potential for the reduction of the metal-NTA complex is characteristic of the complex, providing selectivity. epa.gov NTA can be determined by converting it into its cadmium or bismuth complex and analyzing it using polarography. metrohm.comtandfonline.com Differential pulse polarography has been used to determine NTA in various water samples, with a higher precision generally observed down to 100 μg/L compared to other methods. tandfonline.com

Other Electrochemical Methods: Other electrochemical techniques include the use of chemically modified electrodes for the determination of metal ions complexed with NTA. For instance, a gold electrode modified with a self-assembled monolayer of cysteamine (B1669678) and NTA has been used for the determination of lead by differential pulse adsorptive cathodic stripping voltammetry. electrochemsci.orgresearchgate.net

Hyphenated and Emerging Analytical Platforms

The analysis of nitrilotriacetic acid (NTA) and its metal complexes has been significantly advanced by the development of sophisticated analytical techniques. These platforms offer enhanced sensitivity, selectivity, and the ability to perform speciation analysis, which is crucial for understanding the environmental and biological roles of NTA complexes.

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, rapid analysis times, and minimal sample consumption. researchgate.netxynu.edu.cn When coupled with inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive and element-selective detector, it becomes a formidable tool for the speciation of metal-containing compounds. researchgate.netxynu.edu.cn The CE-ICP-MS hyphenated technique allows for the separation and quantification of different forms of an element, such as its various complexed states with ligands like the nitrilotriacetic acid ion(3-). researchgate.netconicet.gov.ar

The fundamental principle of CE is the differential migration of charged species within a narrow capillary under the influence of a strong electric field. researchgate.netxynu.edu.cn This allows for the separation of free metal ions from their NTA complexes and other species present in a sample matrix. Following separation in the capillary, the analytes are introduced into the ICP-MS system, where they are atomized and ionized in a high-temperature plasma, and the ions are subsequently detected based on their mass-to-charge ratio. This provides elemental identification and quantification at ultra-trace levels. researchgate.net

Research has demonstrated the utility of CE-ICP-MS in studying metal-ligand interactions. For instance, competitive binding experiments using NTA have been conducted to determine the affinity constants of other metal-peptide complexes. nih.gov In one study, CE-ICP-MS was used to investigate the interaction between copper(II) and the β-amyloid peptide, with NTA used as a competing ligand to help elucidate the binding constant. nih.gov The technique has also been employed for the simultaneous analysis of various organic and inorganic metal species after derivatization with NTA, highlighting its versatility in environmental and biological speciation studies. xynu.edu.cnconicet.gov.ar

| Parameter | Description | Relevance to NTA Analysis |

| Separation Principle | Differential migration of charged ions in an electric field. researchgate.netxynu.edu.cn | Separates free metal ions, NTA-metal complexes, and other species. nih.gov |

| Detection System | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.net | Provides highly sensitive and element-specific quantification. researchgate.net |

| Key Application | Speciation analysis. researchgate.netconicet.gov.ar | Determines the distribution and form of metal-NTA complexes in a sample. conicet.gov.arnih.gov |

| Sample Consumption | Very low (nanoliter range). researchgate.net | Ideal for precious or limited biological and environmental samples. |

| Sensitivity | Ultra-trace levels (can be as low as 10⁻¹² M). researchgate.net | Enables the detection of low concentrations of NTA complexes. |

The specific interaction between NTA-metal complexes and polyhistidine-tagged (His-tagged) proteins forms the basis of a versatile and widely used platform in biosensor development. mdpi.comnih.gov This technology leverages the principles of immobilized metal affinity chromatography (IMAC) to create highly specific recognition surfaces for a multitude of detection applications. nih.goviitkgp.ac.in

The core principle of this molecular recognition system is based on a coordination bond. nih.goviitkgp.ac.in The tetradentate nitrilotriacetic acid ligand firmly chelates a divalent transition metal ion, such as Nickel(II) (Ni²⁺) or Cobalt(II) (Co²⁺). nih.govacs.org This chelation leaves two unoccupied coordination sites on the metal ion. mdpi.comnih.gov These available sites can then form a stable, reversible coordinate bond with the imidazole (B134444) rings of histidine residues. mdpi.comacs.org

A hexahistidine tag (His₆-tag), a sequence of six consecutive histidine residues, is a small and common affinity tag genetically fused to recombinant proteins. nih.govsinobiological.com The presence of multiple histidine residues in the tag leads to a strong and highly specific interaction with the immobilized NTA-metal complex. mdpi.comacs.org This interaction is strong enough to securely anchor the protein to a surface but can be easily reversed under mild conditions, for example, by introducing a high concentration of a competing coordinator like imidazole or a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). nih.gov This reversibility allows for the regeneration of the sensor surface. nih.gov The affinity of this interaction can be influenced by factors such as the choice of metal ion and the use of multivalent chelators like tris-NTA, which increases binding strength. mdpi.com

| Component | Role in Molecular Recognition |

| Nitrilotriacetic Acid (NTA) | A tetradentate chelating agent that binds the metal ion. mdpi.comnih.gov |

| Divalent Metal Ion (e.g., Ni²⁺, Co²⁺) | Acts as a Lewis acid, bridging the NTA ligand and the His-tag. nih.goviitkgp.ac.in |

| Hexahistidine-tag (His₆-tag) | An affinity tag on the target protein with imidazole side chains that coordinate with the metal ion. nih.govsinobiological.com |

| Imidazole/EDTA | Used as competing agents to elute the bound protein and regenerate the surface. nih.gov |

The NTA-His-tag system is a cornerstone for the site-specific and oriented immobilization of biomacromolecules onto sensor surfaces. mdpi.comnih.gov Unlike random covalent coupling, which can lead to denaturation or obscure the active site of a protein, this method attaches the protein via the His-tag, ensuring a more uniform and predictable orientation that preserves its biological activity. mdpi.comnih.gov This controlled immobilization is critical for the reliability and accuracy of biosensors. mdpi.com

This technology is broadly applied in diagnostics and research for protein separation, purification, and detection. nih.govresearchgate.net NTA-functionalized materials, including magnetic beads, nanoparticles, and sensor chips, are commercially available and widely used to capture and analyze His-tagged proteins from complex mixtures like cell lysates. nih.govnih.gov For example, NTA-functionalized microparticles have been used to efficiently capture proteins from dilute solutions for delivery applications, demonstrating that the bound proteins retain their activity. nih.gov This immobilization strategy is central to developing biosensors for detecting various analytes, from disease biomarkers to protease activity. mdpi.comacs.org

The versatility of the NTA-metal complex immobilization strategy allows it to be integrated with a wide array of signal transduction methods. mdpi.comnih.gov This has led to the development of numerous biosensor formats, each with unique advantages.

Surface Plasmon Resonance (SPR): SPR biosensors monitor molecular binding events in real-time by detecting changes in the refractive index at a sensor surface. mdpi.com NTA-functionalized gold chips are used to immobilize His-tagged receptor molecules in an oriented fashion. mdpi.comreichertspr.com This setup allows for the quantitative analysis of binding affinity and kinetics between the immobilized ligand and an analyte in solution. mdpi.com The surface can be easily regenerated by stripping the metal ions and the captured protein. reichertspr.com

Electrochemistry: Electrochemical biosensors measure changes in electrical signals (e.g., current, potential, impedance) resulting from a biorecognition event. mdpi.comnih.gov Electrodes can be modified with NTA-metal complexes to immobilize His-tagged proteins or peptides. tandfonline.comacs.org The binding of a target analyte to the immobilized protein can then be detected by monitoring changes in the electrochemical properties of the surface, often using a redox probe. acs.org These sensors have been developed for detecting antibodies, peptides, and the activity of enzymes like HIV protease. acs.orgtandfonline.com

Fluorescence: Fluorescence-based assays are widely used due to their high sensitivity. mdpi.comnih.gov NTA moieties can be conjugated to fluorescent dyes, quantum dots, or nanoparticles. mdpi.commdpi.com In one format, a His-tagged peptide substrate is captured by Ni-NTA-conjugated magnetic nanoparticles, quenching its fluorescence. nih.govresearchgate.net When a protease cleaves the peptide, a fluorescent fragment is released, leading to a "switch-on" signal that is proportional to enzyme activity. nih.govresearchgate.net

Colorimetry: Colorimetric sensors produce a color change that is visible to the naked eye or measurable with a simple spectrophotometer. mdpi.comnih.gov This format often employs gold or silver nanoparticles functionalized with NTA-Ni²⁺ complexes. nih.gov The binding of a protein with multiple His-tags can induce the aggregation of these nanoparticles, causing a distinct color change (e.g., from red to blue for gold nanoparticles). nih.gov

Surface-Enhanced Raman Scattering (SERS) Spectroscopy: SERS combines the molecular fingerprinting capability of Raman spectroscopy with the signal enhancement provided by plasmonic nanostructures. researchgate.netarxiv.org SERS substrates, such as gold nanopillars, can be functionalized with NTA-Ni complexes to specifically capture target molecules. researchgate.netarxiv.org This approach enhances the Raman signal of the captured analyte, enabling highly sensitive and specific detection, and has been used to distinguish between structurally similar amino acids like proline and hydroxyproline. researchgate.netarxiv.org

Chemiluminescence: Chemiluminescence involves the emission of light from a chemical reaction. mdpi.comresearchgate.net Biosensors can be designed where the NTA-His-tag interaction brings a chemiluminescent reporter and a catalyst into proximity, or where a binding event modulates the activity of a chemiluminescent system. researchgate.netethernet.edu.et This method offers high sensitivity and a wide dynamic range for detection. ethernet.edu.et

| Detection Format | Principle | Example Application |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding. mdpi.com | Real-time analysis of protein-ligand binding kinetics. mdpi.com |

| Electrochemistry | Detects changes in electrical properties (current, impedance). mdpi.com | Quantification of bisphenol A; HIV protease inhibitor screening. acs.orgacs.org |

| Fluorescence | Monitors changes in light emission. mdpi.com | "Switch-on" detection of protease activity. nih.govresearchgate.net |

| Colorimetry | Visible color change upon nanoparticle aggregation. nih.gov | Detection of histidine-rich proteins. nih.gov |

| SERS | Enhancement of Raman scattering signals of captured analytes. researchgate.net | Label-free discrimination of similar amino acids. researchgate.netarxiv.org |

| Chemiluminescence | Light emission from a chemical reaction modulated by binding. mdpi.com | High-sensitivity immunoassays and nucleic acid detection. ethernet.edu.et |

Applications of Nitrilotriacetic Acid Ion 3 in Scientific and Industrial Processes Excluding Clinical/medical

Chelating Agent in Industrial and Environmental Engineering

The primary function of the nitrilotriacetic acid ion(3-) across numerous industries is its role as a chelating agent, where it binds to metal ions to control their reactivity and solubility in aqueous systems. ataman-chemicals.com

In industrial water systems, particularly in boiler feedwater, the presence of dissolved mineral salts, primarily calcium and magnesium, can lead to the formation of insoluble scale deposits on heat transfer surfaces. nationalboard.orgsedifilt.com This scaling reduces heat transfer efficiency and can lead to equipment damage. shivchem.com Nitrilotriacetic acid ion(3-) is utilized as a water softening agent to prevent the precipitation and scaling of these salts. nih.gov By chelating calcium (Ca²⁺) and magnesium (Mg²⁺) ions, it keeps them in a soluble form, thus preventing the formation of carbonate and sulfate (B86663) scales. google.comatamanchemicals.com

The trisodium (B8492382) salt of NTA is often used in the treatment of boiler water to prevent the accumulation of mineral scale. atamanchemicals.com While NTA forms a less stable complex with metal ions compared to ethylenediaminetetraacetic acid (EDTA), it is still an effective chelant for this application. google.comwatertechnologies.com The stability of these metal complexes is a key factor in their effectiveness.

Table 1: Stability Constants (log K) for NTA with Common Feedwater Contaminants

| Metal Ion | log K |

|---|---|

| Ca²⁺ | 6.41 |

| Mg²⁺ | 5.41 |

| Fe²⁺ | 8.82 |

| Fe³⁺ | 15.9 |

This table is interactive. Users can sort and filter the data. Source: Veolia Water Technologies & Solutions watertechnologies.com

The use of NTA in water treatment helps to maintain the operational efficiency of boilers and cooling towers and extends the life of the equipment. multichemexports.comgoogle.com

Nitrilotriacetic acid ion(3-) serves as a "builder" in synthetic detergents, enhancing their cleaning performance, particularly in hard water. atamanchemicals.comataman-chemicals.com Hard water contains dissolved mineral ions like Ca²⁺ and Mg²⁺ that can deactivate the surfactant molecules in detergents. elchemy.com NTA chelates these ions, preventing them from interfering with the cleaning process and allowing the detergent to work more effectively. atamanchemicals.com

Historically, phosphates, such as pentasodium triphosphate (PSTP), were widely used as builders in detergents due to their excellent ability to complex with calcium and magnesium ions. nih.gov However, the contribution of phosphates to the eutrophication of lakes and ponds led to restrictions on their use. atamanchemicals.comnih.gov NTA was introduced as a viable substitute for phosphates in laundry detergents in the late 1960s and its use resumed in the 1980s in regions where phosphates are banned. atamanchemicals.comchemicalbook.com In automatic dishwashing products, NTA is also mentioned as an alternative to phosphates. mst.dk The ability of NTA to sequester metal ions makes it an effective component in both household and industrial cleaning products. irochelating.comatamankimya.com

In the textile industry, the nitrilotriacetic acid ion(3-) is used as a sequestering agent in dyeing and bleaching processes. shivchem.com The presence of metal ions in process water can interfere with dyes, leading to uneven coloring and reduced brightness. elchemy.com NTA binds with these metal ions, ensuring consistent and effective dyeing. elchemy.com It is also used to prevent fabric yellowing caused by hypochlorite bleach. nih.gov

Similarly, in the paper and pulp industry, NTA plays a crucial role in enhancing the efficiency of the bleaching process. shivchem.comelchemy.com Transition metal ions, such as iron and manganese, can catalyze the decomposition of bleaching agents like hydrogen peroxide, reducing their effectiveness. multichemexports.com NTA chelates these metal ions, stabilizing the bleaching agents and leading to a higher quality, brighter pulp. multichemexports.com It also helps to reduce scaling and deposits in pipelines by complexing hardness ions. multichemexports.com

Nitrilotriacetic acid ion(3-) is employed in metal plating and cleaning operations to control the concentration and reactivity of metal ions. atamanchemicals.comataman-chemicals.com In metal cleaning formulations, it aids in the removal of rust, oxide layers, and other mineral deposits from metal surfaces by forming soluble complexes with the metal ions present in these scales. shivchem.com This prepares the surface for subsequent treatments like plating. shivchem.com

In electroplating baths, NTA acts as a stabilizer by sequestering metal impurities that could otherwise compromise the quality and uniformity of the plated coating. multichemexports.comresearchgate.net By forming complexes with ions such as iron, copper, and zinc, NTA helps to maintain the purity and effectiveness of the plating solution. researchgate.net

The separation of rare earth elements (REEs) is a challenging process due to their similar chemical properties. researchgate.net Nitrilotriacetic acid ion(3-) is utilized as an eluting agent in ion-exchange chromatography for the purification and separation of these elements. atamanchemicals.comataman-chemicals.com The stability of the complexes formed between NTA and the different rare earth ions varies slightly, which allows for their separation. cdnsciencepub.com

As a mixture of rare earth elements is passed through an ion-exchange column, the elements are selectively eluted based on the strength of their complex with NTA. semanticscholar.org This technique has been instrumental in obtaining high-purity rare earth elements for various technological applications. researchgate.net Research has shown that the chromatographic retention behavior of REEs on a chelating resin with an NTA group corresponds well with the stability constants of the respective NTA complexes. nih.gov

In the nuclear industry, nitrilotriacetic acid ion(3-) has been investigated for its potential use in the decontamination of surfaces and the management of radioactive waste. hoochemtec.com Its ability to form stable, soluble complexes with a wide range of metal ions, including radionuclides, makes it a candidate for dissolving radioactive contaminants from surfaces and equipment. hoochemtec.com By chelating these radioactive metal ions, NTA can facilitate their removal and transfer into a liquid waste stream for further processing and disposal. hoochemtec.com

Applications in Chemical Research and Synthesis

Reagent in Complexometric Titrations and Analytical Separations

Nitrilotriacetic acid is utilized in laboratory settings for complexometric titrations. wikipedia.org As a chelating agent, it forms coordination compounds with metal ions such as Ca²⁺, Co²⁺, Cu²⁺, and Fe³⁺. wikipedia.org The formation of these stable, water-soluble complexes is a key principle in complexometric titrations, a type of volumetric analysis for determining the concentration of metal ions in a solution. nih.gov NTA is the second most common aminopolycarboxylic acid, after EDTA, used for such titrations and acts as a tetradentate chelating agent. iyte.edu.tr

In analytical chemistry, NTA is employed as a complexing agent to detect and analyze metal ions in various samples. hoochemtec.com By forming complexes with metal ions, NTA can prevent their interference in certain analytical procedures or facilitate their separation and quantification. For instance, the total chelating power of a solution containing both EDTA and NTA can be determined by titration with lead(II) or iron(III) ions, allowing for the quantification of NTA by difference. nih.gov

Immobilized Metal Affinity Chromatography (IMAC) for Protein Purification and Bioconjugation (e.g., His-tag method)

One of the most prominent applications of the nitrilotriacetate ion(3-) is in Immobilized Metal Affinity Chromatography (IMAC), a widely used method for the purification of recombinant proteins. cube-biotech.comcube-biotech.com This technique particularly leverages the interaction between a polyhistidine-tag (His-tag) engineered onto a protein and a transition metal ion, typically nickel (Ni²⁺), immobilized on a chromatography resin via a chelating ligand. cube-biotech.comsinobiological.com

NTA is a favored chelating agent for this purpose due to its four chelating sites, which bind the nickel ion more tightly compared to other ligands like iminodiacetic acid (IDA) that only have three sites. sinobiological.comiba-lifesciences.com This stronger binding minimizes nickel ion leaching, leading to a higher binding capacity and more stable performance. iba-lifesciences.combiopioneer.com.tw The process involves a bind-wash-elute procedure that can be carried out under both native and denaturing conditions. nih.gov

The basic steps of His-tagged protein purification using Ni-NTA resin are as follows:

Binding: A cell lysate containing the His-tagged protein is loaded onto a column packed with Ni-NTA resin. The histidine residues in the His-tag readily coordinate with the immobilized nickel ions, binding the target protein to the resin. sinobiological.com

Washing: The column is washed with a buffer to remove non-specifically bound proteins and other contaminants. biopioneer.com.tw

Elution: The purified His-tagged protein is then eluted from the column, typically by using a buffer containing a high concentration of imidazole (B134444), which competes with the His-tag for binding to the nickel ions. sinobiological.combiopioneer.com.tw

The versatility of the Ni-NTA system allows for its use in various expression systems, including bacteria, yeast, and mammalian cells. sinobiological.com

| Feature | Description |

| Ligand | Nitrilotriacetic acid (NTA) |

| Metal Ion | Typically Nickel (Ni²⁺), also Cobalt (Co²⁺) |

| Principle | Affinity chromatography based on the coordination between the His-tag and the immobilized metal ion. |

| Advantages of NTA | Four chelating sites provide strong metal binding, high protein binding capacity, and low metal ion leakage. sinobiological.combiopioneer.com.tw |

| Elution Method | Competitive elution with imidazole. sinobiological.com |